1-Ethynyl-4-phenylsulfanylbenzene
Overview
Description
1-Ethynyl-4-phenylsulfanylbenzene is an aromatic compound characterized by the presence of an ethynyl group and a phenylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-phenylsulfanylbenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere with a base such as triethylamine.
Electrophilic Aromatic Substitution:
Industrial Production Methods:
Chemical Reactions Analysis
1-Ethynyl-4-phenylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the phenylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenylsulfanyl derivatives.
Substitution: Substituted ethynyl derivatives.
Scientific Research Applications
1-Ethynyl-4-phenylsulfanylbenzene has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-phenylsulfanylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the phenylsulfanyl group can engage in sulfur-based interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparison with Similar Compounds
1-Ethynyl-4-phenylsulfanylbenzene can be compared with other similar compounds such as:
1-Ethynyl-4-phenoxybenzene: This compound has a phenoxy group instead of a phenylsulfanyl group, leading to different reactivity and applications.
1-Ethynyl-4-methylbenzene:
Uniqueness: The presence of both an ethynyl group and a phenylsulfanyl group in this compound provides a unique combination of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-ethynyl-4-phenylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10S/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h1,3-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAKUVUXZZVWFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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